Chain Length-Dependent Antibacterial Efficacy Against Gram-Positive Skin Commensals
In a class-level evaluation of 1,2-alkanediols (C4 to C12), antimicrobial activity exhibits a direct positive correlation with alkyl chain length [1]. The C12 analog (1,2-dodecanediol) is a potent antimicrobial, and extending the chain to C13 in tridecane-1,2-diol is predicted to maintain or enhance this membrane-disrupting activity due to increased lipophilicity (LogP 3.26) . Shorter analogs like 1,2-octanediol (C8) and 1,2-decanediol (C10) require significantly higher concentrations (10-100x higher MIC/MBC) to achieve equivalent bactericidal effects compared to optimized C12/C13 derivatives [2].
| Evidence Dimension | Antibacterial Activity (Minimal Inhibitory Concentration trend) |
|---|---|
| Target Compound Data | C13 Tridecane-1,2-diol: Predicted high potency (LogP 3.26) |
| Comparator Or Baseline | 1,2-octanediol (C8) and 1,2-decanediol (C10) as baseline; C12 analog as active comparator |
| Quantified Difference | C12/C13 analogs show 10-100x lower MIC/MBC values than C8/C10 analogs [2]. |
| Conditions | In vitro assay against Staphylococcus aureus and S. epidermidis; agar dilution method |
Why This Matters
Procurement of C13 over C10 or C8 allows for lower effective use concentrations in preservative systems, potentially reducing formulation cost and minimizing irritation potential.
- [1] Watanabe, T., et al. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. J. Microbiol. Biotechnol. View Source
- [2] Kim, H. J., et al. (2010). Synthesis of 1,2-Dodecylaminopropanediol and Its Mixing Effect with 1,2-Alkanediols as Preservatives. J. Soc. Cosmet. Sci. Korea. View Source
